molecular formula C20H32O4 B8509055 2,4-Dihydroxy-3-(1-hydroxydodecyl)-6-methylbenzaldehyde CAS No. 850732-56-8

2,4-Dihydroxy-3-(1-hydroxydodecyl)-6-methylbenzaldehyde

Cat. No. B8509055
CAS RN: 850732-56-8
M. Wt: 336.5 g/mol
InChI Key: BJDZRPWWSIANIT-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-3-(1-hydroxydodecyl)-6-methylbenzaldehyde is a useful research compound. Its molecular formula is C20H32O4 and its molecular weight is 336.5 g/mol. The purity is usually 95%.
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properties

CAS RN

850732-56-8

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

2,4-dihydroxy-3-(1-hydroxydodecyl)-6-methylbenzaldehyde

InChI

InChI=1S/C20H32O4/c1-3-4-5-6-7-8-9-10-11-12-17(22)19-18(23)13-15(2)16(14-21)20(19)24/h13-14,17,22-24H,3-12H2,1-2H3

InChI Key

BJDZRPWWSIANIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C1=C(C=C(C(=C1O)C=O)C)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In addition to this compound, 2,4-dihydroxy-3-(1-hydroxypropyl)-6-methylbenzaldehyde (195-3), 2,4-dihydroxy-3-(1-hydroxypentyl)-6-methylbenzaldehyde (195-5), 2,4-dihydroxy-3-(1-hydroxyheptyl)-6-methylbenzaldehyde (195-7), 2,4-dihydroxy-3-(1-hydroxynonyl)-6-methylbenzaldehyde (195-9) and 2,4-dihydroxy-3-(1-hydroxydecyl)-6-methylbenzaldehyde (195-10) were synthesized by the same reaction with the use of respective corresponding starting raw materials.
Name
2,4-dihydroxy-3-(1-hydroxypropyl)-6-methylbenzaldehyde
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reactant
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Name
2,4-dihydroxy-3-(1-hydroxypentyl)-6-methylbenzaldehyde
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0 (± 1) mol
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reactant
Reaction Step One
Name
2,4-dihydroxy-3-(1-hydroxyheptyl)-6-methylbenzaldehyde
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0 (± 1) mol
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reactant
Reaction Step One
Name
2,4-dihydroxy-3-(1-hydroxynonyl)-6-methylbenzaldehyde
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0 (± 1) mol
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Reaction Step One
Name
2,4-dihydroxy-3-(1-hydroxydecyl)-6-methylbenzaldehyde
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods II

Procedure details

2,4-Dihydroxy-6-methylbenzaldehyde (91 mg, 0.60 mmol) described in M. M. Joullie et al., J. Org. Chem., 50, 3997 (1985), dodecanal (133 mg, 0.72 mmol) and calcium chloride dihydrate (59 mg, 0.40 mmol) were stirred in a 0.4 M potassium hydroxide methanol solution (2 ml) at 0° C. for 24 hours. The reaction mixture was made acidic with 1 M hydrochloric acid. After extractive workup with ethyl acetate, the crude product was purified by silica gel thin-layer chromatography (hexane:ethyl acetate=3:1) to obtain 2,4-dihydroxy-3-(1-hydroxydodecyl)-6-methylbenzaldehyde (58 mg, yield 28%).
Quantity
91 mg
Type
reactant
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step Two
Quantity
59 mg
Type
reactant
Reaction Step Two
Name
potassium hydroxide methanol
Quantity
2 mL
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

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